molecular formula C16H25NO5S B2860715 2-ethoxy-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide CAS No. 2177365-88-5

2-ethoxy-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide

Cat. No. B2860715
CAS RN: 2177365-88-5
M. Wt: 343.44
InChI Key: CRUQDSNFZRWMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-ethoxy-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C16H25NO5S . It is also known by its CAS number 2177365-88-5 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C16H25NO5S/c1-2-21-14-7-3-4-8-15(14)23(19,20)17-13-16(22-12-11-18)9-5-6-10-16/h3-4,7-8,17-18H,2,5-6,9-13H2,1H3 .

Scientific Research Applications

Vasospasm Prevention in Subarachnoid Hemorrhage

Research has shown the potential of certain benzenesulfonamide derivatives in preventing cerebral vasospasm following subarachnoid hemorrhage (SAH). For instance, the study by Zuccarello et al. (1996) demonstrated the effectiveness of oral treatment with bosentan and PD155080, both endothelin receptor antagonists, in reducing the constriction of the basilar artery caused by SAH in rabbits (Zuccarello et al., 1996).

Antagonists in Endothelin Receptor Research

Murugesan et al. (1998) explored biphenylsulfonamides as novel series of endothelin-A (ETA) selective antagonists. They found that certain substitutions on the pendant phenyl ring led to improved binding and functional activity, indicating a potential role in developing therapies targeting endothelin receptors (Murugesan et al., 1998).

Pharmacokinetics of Endothelin Antagonists

Ohashi et al. (1999) developed a method for determining the concentrations of TA-0201, a non-peptide endothelin antagonist, in rat plasma and tissues. This research contributed to understanding the pharmacokinetic properties of such compounds, essential for developing effective medications (Ohashi et al., 1999).

Hydrolysis Mechanism Studies

The study of the hydrolysis mechanism of compounds like triasulfuron, a sulfonylurea herbicide, provides insights into the stability and degradation pathways of related benzenesulfonamide compounds. Braschi et al. (1997) investigated this process, revealing the primary pathway of degradation and the influence of pH on product distribution (Braschi et al., 1997).

Inhibition of Carbonic Anhydrase

Di Fiore et al. (2011) researched N-substituted benzenesulfonamides as carbonic anhydrase inhibitors (CAIs), providing valuable information on the inhibition mechanism of these compounds. This research is crucial for understanding how these compounds interact with enzymes and their potential therapeutic applications (Di Fiore et al., 2011).

Separation of Enantiomers

Capillary electrophoresis was used by Maier et al. (2005) for the chiral separation of tamsulosin, a drug used in prostate disease treatment. This study's techniques are relevant for separating and analyzing enantiomers of related benzenesulfonamide compounds (Maier et al., 2005).

properties

IUPAC Name

2-ethoxy-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5S/c1-2-21-14-7-3-4-8-15(14)23(19,20)17-13-16(22-12-11-18)9-5-6-10-16/h3-4,7-8,17-18H,2,5-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUQDSNFZRWMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC2(CCCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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